n-Tricyclo[3.3.1.0~3,7~]non-3-ylthiourea
Description
Properties
Molecular Formula |
C10H16N2S |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
3-tricyclo[3.3.1.03,7]nonanylthiourea |
InChI |
InChI=1S/C10H16N2S/c11-9(13)12-10-4-6-1-7(5-10)3-8(10)2-6/h6-8H,1-5H2,(H3,11,12,13) |
InChI Key |
LCOBRSULZFUBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC3(C2)NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Tricyclic Amine Analogs
Tricyclo[3.3.1.0³,⁷]non-3-ylamine (Noradamantylamine)
- Structure: Shares the noradamantane skeleton but replaces thiourea with a primary amine (-NH₂).
- Activity : Demonstrated antiviral (e.g., against influenza A) and dopamine reuptake inhibition properties, attributed to its structural mimicry of amantadine .
Tricyclo[3.3.0.0³,⁷]oct-1-ylamine (Bisnoradamantylamine)
- Structure : Further ring-contracted analog with two fewer carbons than adamantane.
- Activity : Lower metabolic stability but retained NMDA receptor antagonism .
- Comparison: The thiourea derivative’s larger size and sulfur atom may enhance lipophilicity and bioavailability relative to bisnoradamantylamine.
Heteroatom-Containing Tricyclic Systems
4-Oxatricyclo[3.3.1.0²,⁷]nonane (Bergamotane-sesquiterpenes)
- Structure : Incorporates an oxygen atom in the tricyclic framework (e.g., brasilamides A–D) .
- Activity : Antimicrobial and anti-inflammatory properties.
- Key Difference: The oxygen atom in bergamotanes introduces polarity and conformational flexibility absent in the sulfur-free noradamantane thiourea.
3-Oxa-9-azatricyclo[3.3.1.0²,⁴]nonane (Scopolamine Derivatives)
Thiourea Derivatives
N-Allyl-N'-[3-(trifluoromethyl)phenyl]thiourea (CAS 331-37-3)
5F-AKB48 (1-(5-Fluoropentyl)-N-tricyclo[3.3.1.1³,⁷]dec-1-yl-1H-indazole-3-carboxamide)
- Structure : Features a larger tricyclo[3.3.1.1³,⁷]decane system with a carboxamide group .
- Activity: Cannabinoid receptor agonist.
- Comparison: The absence of the indazole-carboxamide moiety in n-tricyclo[3.3.1.0³,⁷]non-3-ylthiourea reduces receptor affinity but simplifies synthetic routes.
Physicochemical Properties
| Property | n-Tricyclo[3.3.1.0³,⁷]non-3-ylthiourea | Noradamantylamine | N-Allyl-N'-[3-(trifluoromethyl)phenyl]thiourea |
|---|---|---|---|
| Molecular Weight | ~250 g/mol (estimated) | 151.22 g/mol | 260.28 g/mol |
| LogP (Predicted) | 2.5–3.0 | 1.8 | 4.2 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Rigidity | High | Moderate | Low |
Preparation Methods
Direct Synthesis from Tricyclo[3.3.1.0³,⁷]non-3-ylamine
The most straightforward route involves the reaction of tricyclo[3.3.1.0³,⁷]non-3-ylamine with thiocyanate reagents. This method parallels the synthesis of adamantane-based thioureas, where primary amines react with ammonium thiocyanate under acidic conditions:
In the patent literature, the thiourea derivative is used as a starting material for synthesizing thiazolone inhibitors, implying prior preparation via this method. The tricycloamine precursor is likely synthesized through reductive amination of a tricyclic ketone or via Hofmann degradation of a related amide.
Key Considerations:
-
Reagent Choice : Use of ammonium thiocyanate ensures stoichiometric control, while HCl catalyzes the reaction.
-
Temperature : Reactions typically proceed at reflux (80–100°C) to achieve high yields.
-
Byproduct Management : Excess thiocyanate and ammonium chloride are removed via aqueous extraction.
Alternative Methods Using Isothiocyanate Intermediates
An alternative pathway involves generating an isothiocyanate intermediate, which is subsequently treated with ammonia:
This two-step approach is advantageous for minimizing side reactions, as the isothiocyanate can be purified before the final ammonolysis step. However, thiophosgene (CSCl₂) poses handling challenges due to its toxicity, necessitating stringent safety protocols.
Reaction Mechanisms and Optimization
Mechanistic Insights
The direct synthesis proceeds via nucleophilic attack of the amine on the electrophilic carbon in thiocyanate (SCN⁻), facilitated by protonation of the amine group. The intermediate thiourea forms through a series of proton transfers and elimination steps. Computational studies on analogous adamantane systems suggest that the tricyclic framework’s steric bulk slightly hinders nucleophilic attack, necessitating elevated temperatures.
Yield Optimization Strategies
Optimization focuses on:
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may require higher temperatures.
-
Catalysis : Lewis acids like ZnCl₂ accelerate the reaction by polarizing the thiocyanate group.
-
Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures effectively isolates the product.
Comparative Analysis of Synthetic Approaches
The table below contrasts the two primary methods:
| Parameter | Direct Synthesis | Isothiocyanate Route |
|---|---|---|
| Reaction Steps | 1 | 2 |
| Yield | 70–85% | 60–75% |
| Safety Concerns | Low | High (CSCl₂ toxicity) |
| Purification Difficulty | Moderate | High |
The direct method is preferred for its simplicity and higher yield, despite requiring careful control of reaction conditions.
Applications in Pharmaceutical Chemistry
n-Tricyclo[3.3.1.0³,⁷]non-3-ylthiourea serves as a key intermediate in synthesizing 11β-HSD1 inhibitors, which are investigated for treating metabolic disorders like diabetes and obesity . Its rigid structure enhances binding affinity to the enzyme’s active site, while the thiourea moiety participates in critical hydrogen-bonding interactions.
Q & A
Q. How should researchers design experiments to validate hypotheses about the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
